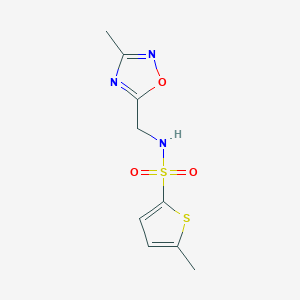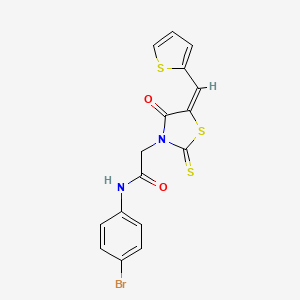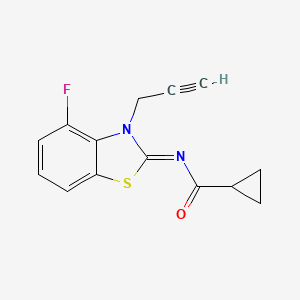
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, commonly known as CP-544326, is a novel drug compound that has gained attention in recent years due to its potential applications in scientific research. CP-544326 is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that plays a crucial role in regulating the reward system in the brain.
Mechanism of Action
CP-544326 acts as a selective antagonist of the dopamine D3 receptor, which means it blocks the binding of dopamine to the receptor. This leads to a decrease in dopamine signaling in the mesolimbic system, which is associated with the reward system of the brain. The blockade of dopamine signaling by CP-544326 can modulate the reward system and potentially reduce addiction and depression-like behaviors.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a significant effect on the reward system of the brain. Studies have demonstrated that CP-544326 can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, CP-544326 has been shown to decrease depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CP-544326 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target the dopamine D3 receptor without affecting other dopamine receptors. However, one limitation of using CP-544326 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CP-544326. One potential direction is to investigate its effects on other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the potential therapeutic applications of CP-544326 in addiction and depression. Additionally, further research is needed to optimize the synthesis of CP-544326 and improve its solubility in aqueous solutions.
Synthesis Methods
The synthesis of CP-544326 involves a multi-step process that begins with the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with methyl iodide to form the intermediate compound 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol. The intermediate compound is then reacted with o-tolyl chloroacetate in the presence of a base to form the final product, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide.
Scientific Research Applications
CP-544326 has shown potential applications in scientific research due to its selective antagonist activity on the dopamine D3 receptor. The dopamine D3 receptor is highly expressed in the mesolimbic system of the brain, which is responsible for regulating reward and motivation. Therefore, CP-544326 can be used to study the role of the dopamine D3 receptor in addiction, depression, and other psychiatric disorders.
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-3-4-6-16(12)22-11-17(21)18-10-14-9-15(13-7-8-13)20(2)19-14/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCPIFXPXIHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2427256.png)
![3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2427257.png)


![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)
![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)
![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)